5-Bromo-2,3-difluorobenzyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-difluorobenzyl fluoride is an organic compound with the molecular formula C7H4BrF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluorobenzyl fluoride typically involves halogenation reactions. One common method is the bromination of 1,2-difluoro-3-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization and bromination reactions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluorobenzyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions varying based on the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2,3-difluorobenzyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, contributing to medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluorobenzyl fluoride involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to form the final substituted product .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
1-Bromo-2,5-difluorobenzene: Lacks the fluoromethyl group, making it less complex.
5-Bromo-2-fluoro-1,3-dimethylbenzene: Contains dimethyl groups instead of fluoromethyl and difluoro groups.
Uniqueness
5-Bromo-2,3-difluorobenzyl fluoride is unique due to the presence of both bromine and multiple fluorine atoms, along with a fluoromethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKOEOUKUJRDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CF)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.